molecular formula C12H19N3O2 B11738602 tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B11738602
M. Wt: 237.30 g/mol
InChI Key: YKXQFBOJGGYDSO-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazine ring system. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes. This compound is a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases . Its structure includes a methyl substituent at the 3-position of the imidazo-pyrazine core, which influences steric and electronic properties critical for interactions with biological targets.

Properties

IUPAC Name

tert-butyl 3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-13-7-10-8-14(5-6-15(9)10)11(16)17-12(2,3)4/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXQFBOJGGYDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing an imidazole and a pyrazine ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with halogen (Br, I) or alternative alkyl/aryl substituents. Key differences include:

Property tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Substituent Methyl (-CH₃) Bromo (-Br) Iodo (-I)
Molecular Formula ~C₁₂H₁₉N₃O₂ C₁₁H₁₆BrN₃O₂ C₁₁H₁₆IN₃O₂
Molecular Weight ~253.30 g/mol 302.17 g/mol 349.17 g/mol
CAS Number Not explicitly listed 1188264-74-5 1393569-69-1
Reactivity Methyl enhances stability; less reactive in substitutions Bromo acts as a leaving group, enabling nucleophilic substitutions Iodo offers higher reactivity in cross-coupling reactions
Applications Intermediate for antimalarial/neurological agents Building block for kinase inhibitors Used in radiolabeling or PET tracer synthesis

Physicochemical Properties

  • Solubility : Methyl and bromo derivatives are soluble in polar aprotic solvents (DMF, THF), while iodo variants may require co-solvents .
  • Stability : The tert-butyl group confers stability across analogs, but bromo/iodo derivatives are light-sensitive, requiring dark storage .

Biological Activity

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 374795-76-3) is a compound of significant interest in medicinal chemistry due to its unique imidazo[1,5-a]pyrazine framework. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol
  • Structural Features : The compound features a tert-butyl group and a methyl substituent, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities. The biological activity of this compound has been evaluated in various assays:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyrazine can show moderate antimicrobial properties against various bacterial strains. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) of approximately 250 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by inhibiting key cytokines such as IL-17 and TNFα. Compounds structurally related to tert-butyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine have shown IC₅₀ values ranging from 0.1 to 1 µM in cytokine release assays .

Table 1: Summary of Biological Assays

Assay Type Target Activity Observed Reference
AntimicrobialStaphylococcus aureusMIC ~ 250 µg/mL
Escherichia coliMIC ~ 250 µg/mL
Anti-inflammatoryIL-17IC₅₀ ~ 0.1 - 1 µM
TNFαIC₅₀ ~ 0.1 - 1 µM
Cytokine InhibitionHuman IKK-2IC₅₀ values from 0.013 to 0.067 µM

Synthesis and Interaction Studies

The synthesis of this compound can be approached through various chemical reactions typical for imidazole derivatives. Understanding these reactions is crucial for optimizing the compound's efficacy in biological applications.

Interaction studies involving this compound typically focus on its binding affinity with biological targets using techniques such as:

  • Molecular Docking : To predict binding interactions with enzymes or receptors.
  • In vitro Assays : To evaluate the compound's effect on cellular pathways.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms involved in the activity of this compound. Potential areas for exploration include:

  • Detailed pharmacokinetic studies.
  • Exploration of structural modifications to enhance bioactivity.
  • Investigation of synergistic effects with other therapeutic agents.

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